molecular formula C12H18N2O4 B13552313 Tert-butyl3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate

Tert-butyl3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate

Cat. No.: B13552313
M. Wt: 254.28 g/mol
InChI Key: CRHDXGPHWDZZJP-UHFFFAOYSA-N
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Description

Tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate is a chemical compound with the molecular formula C12H18N2O4 and a molecular weight of 254.3 g/mol. This compound is part of the spiro compound family, characterized by a unique spirocyclic structure that includes both oxygen and nitrogen atoms within the ring system.

Preparation Methods

The synthesis of tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate typically involves multi-step organic reactions. The preparation methods often start with the formation of the spirocyclic core, followed by the introduction of the formyl and tert-butyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimized reaction conditions and purification techniques to ensure scalability and consistency.

Chemical Reactions Analysis

Tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the formyl group into other functional groups, such as alcohols.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

Tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged.

Mechanism of Action

The mechanism of action of tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate can be compared with other spirocyclic compounds, such as:

    Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Similar in structure but lacks the formyl group, which affects its reactivity and applications.

    7-(tert-butyl) 3-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate: . The uniqueness of tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate lies in its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate

InChI

InChI=1S/C12H18N2O4/c1-11(2,3)17-10(16)14-5-4-12(8-14)6-9(7-15)13-18-12/h7H,4-6,8H2,1-3H3

InChI Key

CRHDXGPHWDZZJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(=NO2)C=O

Origin of Product

United States

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